molecular formula C8H9N3OS B3747114 1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE

1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE

Cat. No.: B3747114
M. Wt: 195.24 g/mol
InChI Key: IOVWPQOCKBUKPO-UHFFFAOYSA-N
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Description

1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their wide range of applications in various fields such as medicine, agriculture, and analytical chemistry. This compound, in particular, has been studied for its potential biological activities and its role in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE typically involves the reaction of 4-methylpyridine-2-amine with formamide and carbon disulfide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its thiocarbonyl group can interact with nucleophilic sites on proteins and other biomolecules, leading to inhibition of their function .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(4-methylpyridin-2-yl)amino]-2-sulfanylideneacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-5-2-3-10-6(4-5)11-8(13)7(9)12/h2-4H,1H3,(H2,9,12)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVWPQOCKBUKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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